1-(4-Bromo-2-methylphenyl)ethanone
Description
Contextualization within Halogenated Acetophenones and Aromatic Compounds
1-(4-Bromo-2-methylphenyl)ethanone belongs to the class of organic compounds known as halogenated acetophenones, which are derivatives of acetophenone (B1666503), the simplest aromatic ketone. ontosight.ai Aromatic ketones are characterized by a carbonyl group attached to a benzene (B151609) ring and are fundamental structures in organic chemistry. ed.ac.ukresearchgate.net They are known for their stability and serve as crucial starting materials or intermediates in numerous synthetic pathways. ed.ac.uksigmaaldrich.com
The introduction of a halogen atom, in this case, bromine, onto the aromatic ring significantly influences the compound's reactivity and properties. Halogenation can enhance the biological activity of a molecule and provides a reactive handle for further chemical transformations, such as cross-coupling reactions. acs.org The presence of both the bromine atom and the methyl group on the phenyl ring of this compound creates a specific substitution pattern that directs subsequent reactions and influences the final architecture of the synthesized molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 65095-33-2 | ptfarm.pl |
| Molecular Formula | C₉H₉BrO | ptfarm.pl |
| Molecular Weight | 213.07 g/mol | ptfarm.pl |
| IUPAC Name | This compound | ptfarm.pl |
| Physical Form | Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid | ptfarm.pl |
| Purity | 97% | ptfarm.pl |
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
Halogenated aromatic ketones like this compound are pivotal intermediates in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry. The bromine atom serves as a key functional group for introducing further complexity through reactions like nucleophilic substitution or cross-coupling, while the ketone moiety can be readily transformed into other functional groups. acs.org
Research on related brominated acetophenone derivatives highlights their role as precursors to medicinally important scaffolds. For instance, brominated compounds are often used in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals. Studies have shown that compounds with similar structural motifs are used to create molecules with potential anti-inflammatory, analgesic, and even antitumor properties. For example, the synthesis of certain quinazolinone derivatives, a class of compounds with a broad range of biological activities, often starts from bromo-substituted aromatic precursors. ed.ac.ukacs.org
Furthermore, the development of kinase inhibitors, a crucial class of drugs in cancer therapy, frequently involves the use of halogenated anilines and related phenyl compounds as starting materials. researchgate.net The strategic placement of halogen atoms on the phenyl ring can significantly impact the binding affinity of these inhibitors to their target enzymes.
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is its application as a versatile building block for the construction of more elaborate molecular architectures. Its structural features make it an ideal starting material for the synthesis of novel heterocyclic compounds, which are then evaluated for their potential biological and pharmacological activities.
A significant area of investigation involves the use of such precursors in multi-component reactions to generate diverse chemical libraries. These libraries are then screened for potential drug candidates. The reaction of the ketone functional group, for example, allows for the introduction of various side chains, while the bromine atom on the aromatic ring can be used to link the molecule to other fragments or to modulate its electronic properties.
The synthesis of complex molecules such as spirooxindoles and other polycyclic systems, which are of interest in drug discovery, often relies on starting materials with multiple reactive sites. The unique combination of a ketone and a brominated aromatic ring in this compound makes it a valuable synthon in the pursuit of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLWOQOYGUXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620393 | |
| Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65095-33-2 | |
| Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 4 Bromo 2 Methylphenyl Ethanone and Its Analogs
Regioselective Bromination Strategies
Regioselective bromination is a critical technique in organic synthesis that allows for the specific placement of a bromine atom on an aromatic ring. The challenge in synthesizing 1-(4-Bromo-2-methylphenyl)ethanone lies in directing the bromine to the desired position, overcoming the influence of multiple substituents on the aromatic ring.
Electrophilic Aromatic Bromination of 2-Hydroxy-5-methylacetophenone
One of the prominent methods for synthesizing analogs of this compound involves the electrophilic aromatic bromination of substituted acetophenones, such as 2-hydroxy-5-methylacetophenone. zenodo.org This reaction is a classic example of electrophilic aromatic substitution, where an electrophile, in this case, a bromine species, attacks the electron-rich benzene (B151609) ring. msu.edulibretexts.org
The regioselectivity of the bromination of 2-hydroxy-5-methylacetophenone is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH3) groups already present on the benzene ring. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org This significantly enhances the reactivity of the positions ortho and para to it. The methyl group is also an activating group and an ortho-, para-director, albeit weaker than the hydroxyl group. libretexts.org
In the case of 2-hydroxy-5-methylacetophenone, the hydroxyl group at position 2 and the methyl group at position 5 work in concert to direct the incoming electrophile. The para-position to the strongly activating hydroxyl group is occupied by the methyl group. Therefore, the incoming bromine atom is predominantly directed to the ortho positions relative to the hydroxyl group.
The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, and the polarity of the solvent.
Temperature: The rate of bromination is strongly influenced by temperature. nih.gov Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial for maximizing the yield of the desired monobrominated product while minimizing side reactions. Studies have shown that controlling the temperature is essential, with some bromination reactions being carried out at temperatures as low as 0-5°C to enhance selectivity. zenodo.org
Time: The duration of the reaction is another critical factor. nih.gov Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times may promote the formation of di- or poly-brominated products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. zenodo.org
Solvent Polarity: The choice of solvent can significantly impact the reaction's outcome. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates formed during the reaction. Solvents like methanol (B129727), acetonitrile (B52724), and dichloromethane (B109758) are commonly used in bromination reactions. nih.govresearchgate.net The use of a specific solvent can sometimes favor the formation of a particular isomer. For instance, using methanol as a solvent has been reported for the selective bromination of acetophenone (B1666503) derivatives. zenodo.org
A study on the bromination of phenols highlighted the critical role of pH and the choice of brominating agent and solvent system in optimizing the reaction. researchgate.net The study found that the activation energy for bromination increased with pH, indicating a higher energy barrier under less acidic conditions. researchgate.net
A common challenge in the bromination of activated aromatic rings is the formation of di-brominated byproducts. zenodo.org To minimize the formation of these impurities, several strategies can be employed:
Stoichiometric Control: Careful control of the stoichiometry of the brominating agent is paramount. Using a slight excess of the substrate or a limiting amount of the brominating agent can help to prevent over-bromination. zenodo.org
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over molecular bromine (Br2) as they can offer better control and selectivity, reducing the likelihood of multiple brominations. nih.govresearchgate.net
Reaction Conditions: As mentioned earlier, optimizing temperature and reaction time can also help in minimizing the formation of di-brominated products.
Flow Chemistry Approaches for Enhanced Efficiency and Purity
Flow chemistry has emerged as a powerful tool for improving the efficiency, safety, and purity of chemical reactions, including brominations. researchgate.net In a flow reactor, reactants are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
This technology offers several advantages for the synthesis of this compound and its analogs:
Enhanced Safety: Handling hazardous reagents like bromine is inherently safer in a closed-loop flow system, minimizing exposure and the risk of runaway reactions. researchgate.net
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reaction times and better control over the reaction.
Increased Purity: The precise control over reaction conditions in a flow system often results in higher selectivity and reduced formation of byproducts, leading to a purer product. researchgate.net
Scalability: Flow chemistry processes can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Research on the α-bromination of acetophenone in a continuous flow microreactor demonstrated the successful transformation from a batch procedure to a continuous process with a high yield. researchgate.net
Alternative Synthetic Routes
While regioselective bromination of pre-existing acetophenones is a common strategy, alternative synthetic routes are also employed to produce this compound. One notable alternative is the Friedel-Crafts acylation of a suitably substituted bromo-toluene derivative.
In this approach, 1-bromo-3-methylbenzene could potentially be acylated using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The bromine atom is a deactivating group but an ortho-, para-director, while the methyl group is an activating ortho-, para-director. The directing effects of both substituents would need to be carefully considered to achieve the desired this compound isomer.
Another potential route involves the Suzuki coupling reaction, where an appropriate boronic acid derivative could be coupled with a bromo-acetophenone derivative to introduce the methyl group. However, this multi-step approach might be less efficient than direct bromination or Friedel-Crafts acylation.
Friedel-Crafts Acylation of Pre-brominated Phenols
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.comyoutube.comyoutube.com
For the synthesis of this compound, a logical precursor is 3-bromotoluene. In this molecule, both the methyl group and the bromine atom are ortho-, para-directing substituents. The acylation reaction is expected to place the acetyl group at the position most activated and sterically accessible, which is para to the activating methyl group and ortho to the deactivating bromine atom, yielding the desired product. libretexts.org
However, when the substrate is a phenol (B47542), direct Friedel-Crafts acylation presents significant challenges. stackexchange.comresearchgate.net The phenolic hydroxyl group is strongly activating, but its lone pair of electrons can coordinate with the Lewis acid catalyst. stackexchange.com This coordination deactivates the ring towards the desired C-acylation (ring substitution) and can instead promote O-acylation, forming a less stable phenyl ester. stackexchange.com
To circumvent the issues associated with direct phenol acylation, a common strategy is to temporarily protect the hydroxyl group. researchgate.netgoogle.com By converting the -OH group into a less reactive functional group, O-acylation is prevented, and the coordination with the Lewis acid catalyst is minimized. stackexchange.com This ensures that the electrophilic substitution occurs on the aromatic ring (C-acylation). After the acylation step, the protecting group is removed to regenerate the hydroxyl group, completing a multi-step but often more efficient and cleaner synthesis of hydroxyaryl ketones. google.com This approach is particularly crucial for producing hydroxylated analogs of this compound.
Stepwise Synthesis Strategies
A stepwise approach involving protection, acylation, and deprotection is a robust method for synthesizing acylated phenols. This strategy offers superior control over regioselectivity and yield compared to direct acylation.
Silyl (B83357) ethers are excellent protecting groups for alcohols and phenols due to their ease of formation, stability under various reaction conditions, and selective removal. google.com The hydroxyl group of a pre-brominated phenol, such as 4-bromo-2-methylphenol, can be converted into a silyl ether, commonly a trimethylsilyl (B98337) (TMS) ether. nih.gov This reaction is typically carried out by treating the phenol with a silyl halide, like trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base such as imidazole (B134444) or triethylamine. The resulting silyl ether is stable enough to withstand the conditions of the subsequent Friedel-Crafts acylation.
Table 1: Reagents for Silyl Ether Formation
| Role | Reagent |
|---|---|
| Substrate | 4-Bromo-2-methylphenol |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) |
| Base | Imidazole or Triethylamine |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
Once the phenolic hydroxyl group is protected as a silyl ether, the Friedel-Crafts acylation can proceed smoothly. The silyl-protected aromatic ring is reacted with acetyl chloride and a Lewis acid catalyst like AlCl₃. The bulky silyl ether group, along with the other ring substituents, directs the incoming acetyl group to the desired position on the aromatic ring. This method allows for the regioselective synthesis of the acylated intermediate in high yield, avoiding the formation of byproducts associated with direct phenol acylation. nih.gov
The final step in this sequence is the removal of the trimethylsilyl (TMS) protecting group to unveil the hydroxyl group. The Si-O bond of the silyl ether is readily cleaved under mild conditions. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective and commonly used for this purpose due to the high affinity of fluorine for silicon. Alternatively, the deprotection can be achieved using acidic or basic aqueous conditions, which are typically gentle enough not to disturb the newly formed ketone. This final step yields the desired hydroxyaryl ketone analog.
Table 2: Common Deprotection Methods for TMS Ethers
| Method | Reagents | Conditions |
|---|---|---|
| Fluoride-based | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature |
| Acid-catalyzed | Dilute HCl or Acetic Acid | Aqueous solution |
| Base-catalyzed | Potassium Carbonate (K₂CO₃) | Methanol/Water |
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable materials, catalytic processes, and energy-efficient methods. For the synthesis of this compound, several green methodologies have been explored, focusing on aqueous reaction media, catalytic systems, and biocatalysis.
The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant advantages in terms of cost, safety, and environmental impact over conventional volatile organic compounds (VOCs). sciencemadness.orgresearchgate.net Some reactions are even found to be accelerated in the presence of water. sciencemadness.org
The bromination of ketones, including acetophenone derivatives, has been effectively demonstrated using an aqueous hydrogen peroxide-hydrogen bromide (H₂O₂–HBr) system "on water". researchgate.netsciencemadness.orgrsc.org This approach often proceeds at room temperature without the need for organic solvents or additional catalysts. researchgate.netrsc.org The products, being organic, are often immiscible with water, which facilitates simple separation and post-treatment, making the method suitable for larger-scale industrial production. google.com For example, various aryl alkyl ketones have been brominated in yields ranging from 69–97% using this method. rsc.org Furthermore, electrochemical methods for the α-bromination of acetophenone have been developed using an aqueous acetonitrile medium, which offers high selectivity and good yields (e.g., 80%) under ambient conditions. rsc.org
Catalytic methods are fundamental to green synthesis as they reduce the amount of reagents required and can enable recycling pathways, thereby minimizing waste and improving atom economy.
Palladium-catalyzed C–H activation and cross-coupling reactions are powerful tools in organic synthesis. nih.govacs.org While often used to functionalize aryl halides rather than create them, the principles of catalyst efficiency and recycling are central to their green credentials. The high cost of palladium necessitates the development of processes with high turnover numbers and effective catalyst recovery to be economically viable on an industrial scale. nih.gov
The use of hydrogen peroxide (H₂O₂) as a terminal oxidant in bromination reactions is a prominent example of a green synthetic strategy. researchgate.net In the H₂O₂–HBr system, H₂O₂ oxidizes bromide ions in situ to generate the active brominating species. sciencemadness.org The only byproduct of the oxidant is water, making it an environmentally benign choice compared to traditional methods that use stoichiometric amounts of molecular bromine (Br₂). sciencemadness.orgshodhsagar.com
This method has been successfully applied to a variety of ketones, including substituted acetophenones. researchgate.netsciencemadness.orgresearchgate.net For instance, the bromination of 4-methylacetophenone showed good reactivity, with an 80% conversion. sciencemadness.org The system is highly selective for monobromination over dibromination, and yields for various ketones are reported to be in the 69-97% range. researchgate.netrsc.org The reaction conditions can be tuned by adjusting the concentration of the aqueous H₂O₂ and HBr solutions to control reactivity and selectivity. researchgate.netresearchgate.net
Biocatalysis offers a highly sustainable route for halogenation, operating under mild conditions in aqueous environments. Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides (like bromide) using hydrogen peroxide, forming a reactive halogenating species. nih.govnih.gov These enzymes have been identified as responsible for the biosynthesis of a vast number of natural organobromine compounds. nih.gov
The use of VHPOs in chemoenzymatic cascades represents a powerful green chemistry tool. nih.gov For example, a VHPO-catalyzed bromination can be integrated in a one-pot reaction with a subsequent palladium-catalyzed cross-coupling reaction. This approach improves step-economy and reduces resources compared to conventional multi-step syntheses. While enzymatic reactions often require high dilution, which can be a drawback for large-scale production, ongoing research focuses on enzyme immobilization and engineering to enhance their stability and reusability, thereby improving throughput and cost-effectiveness. rsc.org
Catalytic Bromine Recycling
Comparative Analysis of Synthetic Methodologies: Yield, Purity, Throughput, and Cost Efficiency
| Methodology | Typical Yield | Purity/Selectivity | Throughput | Cost Efficiency |
| Aqueous H₂O₂-HBr | 69-97% rsc.org | High selectivity for monobromination. researchgate.net Can be tuned to favor ring vs. α-bromination. researchgate.net | Moderate; batch processing is common. Flow chemistry can improve throughput. akjournals.com | High; uses inexpensive, bulk reagents (H₂O₂, HBr) and water as a solvent. sciencemadness.org Simple workup reduces costs. |
| Palladium-Catalyzed | N/A (for bromination) | N/A (for bromination) | Can be high with optimized catalysts and flow systems. acs.org | Catalyst cost is high, but recycling is key to economic viability. nih.gov Overall cost depends heavily on catalyst turnover number and lifetime. |
| Enzymatic (VHPO) | Variable; dependent on substrate and enzyme optimization. | High; enzymes offer excellent regio- and stereoselectivity. | Generally low due to dilute conditions and enzyme stability. Immobilization and process optimization can significantly increase productivity. rsc.org | High enzyme production cost is a major factor. researchgate.net Reduced by enzyme immobilization and recycling. Long-term, can be very cost-effective if high productivity is achieved. |
Yield and Purity: The aqueous H₂O₂-HBr system provides high yields (often >80-90%) and excellent selectivity for the monobromination of various acetophenone derivatives. researchgate.netsciencemadness.org Purity is generally high, and byproducts are minimal and environmentally benign (water). Enzymatic bromination with VHPOs also promises high purity due to the inherent selectivity of enzymes, but yields can be more variable and highly dependent on the specific substrate and enzyme pair. nih.gov
Cost Efficiency: The H₂O₂-HBr method is highly cost-efficient due to the use of inexpensive bulk chemicals and water, coupled with simple product isolation. sciencemadness.org In contrast, palladium-catalyzed systems are characterized by the high initial cost of the metal catalyst. Their economic feasibility hinges on the ability to achieve very high catalyst turnover numbers and to efficiently recycle the catalyst. nih.gov Similarly, enzymatic processes face high initial costs associated with enzyme production and purification. researchgate.net The cost-effectiveness of biocatalysis is realized through the immobilization and repeated reuse of the enzyme, which can dramatically lower the cost per kilogram of the product over the lifetime of the catalyst.
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Methylphenyl Ethanone
Reaction Pathways of the Carbonyl Group
The acetyl moiety of 1-(4-Bromo-2-methylphenyl)ethanone is a focal point for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Reduction Reactions to form Alcohols
The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 1-(4-Bromo-2-methylphenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, typically achieved with hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the alkoxide to furnish the final secondary alcohol product. masterorganicchemistry.com
| Reagent | Solvent(s) | Product | Description |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 1-(4-Bromo-2-methylphenyl)ethanol | A standard, mild reducing agent for the selective reduction of ketones to secondary alcohols. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(4-Bromo-2-methylphenyl)ethanol | A more powerful reducing agent, also capable of reducing ketones. Requires anhydrous conditions. |
Formation of Imines and Related Derivatives
The carbonyl group can react with primary amines to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the imine product. Various amines can be used, leading to a diverse range of N-substituted imine derivatives of this compound. These imines are valuable intermediates for the synthesis of more complex nitrogen-containing compounds. organic-chemistry.org
Aldol Condensation and Knoevenagel Condensation Derivatives
The carbonyl group of this compound can participate in carbon-carbon bond-forming reactions such as the Aldol and Knoevenagel condensations.
In a crossed-aldol condensation , the enolate of this compound (formed by deprotonation of the methyl group of the acetyl moiety with a base like sodium hydroxide (B78521) or lithium diisopropylamide) can react with an aldehyde that cannot enolize (e.g., benzaldehyde). The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative. magritek.com
The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate. thermofisher.commychemblog.compurechemistry.org The reaction proceeds via nucleophilic addition of the carbanion from the active methylene compound to the carbonyl group, followed by dehydration. numberanalytics.com This reaction provides access to α,β-unsaturated products with two electron-withdrawing groups, which are versatile synthetic intermediates. It is a general feature that ketones react more slowly than aldehydes in Knoevenagel condensations. thermofisher.com
Reactions Involving the Aromatic Ring
The bromine atom on the phenyl ring is a key functional group that enables various cross-coupling and substitution reactions, allowing for significant structural modifications.
Nucleophilic Aromatic Substitution with the Bromine Atom
While simple aryl halides are generally unreactive toward nucleophiles, the bromine atom in this compound can be substituted by various nucleophiles. This reactivity is facilitated by the presence of the acetyl group (-C(O)CH₃) in the ortho position. The acetyl group is electron-withdrawing, which activates the aromatic ring toward nucleophilic attack and helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. However, these reactions often require metal catalysis to proceed efficiently under mild conditions.
Modern synthetic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, have become indispensable for forming new bonds at the aromatic carbon.
Reactivity with Amines: The formation of a carbon-nitrogen bond can be achieved through reactions like the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. libretexts.orgwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. The Ullmann condensation is a copper-catalyzed alternative that typically requires higher temperatures but is effective for coupling aryl halides with amines. wikipedia.orgnih.gov
| Reaction Name | Catalyst System (Catalyst/Ligand) | Base | Solvent | Typical Temperature | Product Type |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos or other phosphine (B1218219) ligands | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Aryl amines nih.govbeilstein-journals.org |
| Ullmann Condensation | CuI / (optional ligand) | K₂CO₃, K₃PO₄ | DMF, Pyridine, DES | 100-200 °C | Aryl amines wikipedia.orgorganic-chemistry.org |
Reactivity with Thiols: Aryl thioethers can be synthesized by the reaction of this compound with thiols. Copper-catalyzed Ullmann-type reactions are a classic method for achieving this C-S bond formation. wikipedia.org The reaction involves a copper(I) thiolate intermediate that reacts with the aryl bromide to yield the corresponding aryl thioether.
Reactivity with Alkoxides: Similarly, the synthesis of aryl ethers from this compound can be accomplished via reaction with alcohols or phenols. The Ullmann ether synthesis is a copper-catalyzed reaction that couples an aryl halide with an alkoxide (formed in situ from an alcohol and a base). wikipedia.org This allows for the bromine atom to be replaced by a variety of alkoxy or aryloxy groups, yielding valuable ether derivatives.
Palladium-Catalyzed C-N Coupling Reactions
Palladium-catalyzed carbon-nitrogen (C-N) coupling reactions are powerful methods for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The aryl bromide moiety in this compound makes it a suitable electrophilic partner for these transformations. While specific examples for this exact substrate are not extensively detailed in dedicated studies, its structure is amenable to well-established protocols like the Buchwald-Hartwig amination. In such a reaction, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, would facilitate the coupling between the aryl bromide and a primary or secondary amine, leading to the corresponding N-aryl derivative.
Electrophilic Aromatic Substitution Reactions
Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents: the acetyl group, the methyl group, and the bromine atom.
Acetyl group (-COCH₃): A deactivating, meta-directing group.
Methyl group (-CH₃): An activating, ortho, para-directing group.
Bromine atom (-Br): A deactivating, ortho, para-directing group.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C4 position is the most reactive site for metal-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, typically between an aryl halide and an organoboron compound. This compound can serve as the aryl halide component to produce biphenyl (B1667301) analogues. This transformation is valuable in the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, this reaction is a key step in the synthesis of biaryl compounds that act as Bruton's tyrosine kinase (Btk) inhibitors for treating immunological and oncological diseases. google.com The reaction is typically performed in the presence of a palladium catalyst and a base. google.comgoogle.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role | Source |
| Aryl Halide | This compound | Electrophile | google.com |
| Catalyst | PdCl₂(dppf) | Facilitates oxidative addition/reductive elimination | google.comgoogle.com |
| Base | K₂CO₃ | Activates boronic acid partner | google.com |
| Coupling Partner | Arylboronic acid or ester | Nucleophile | google.com |
The Buchwald-Hartwig amination is a specific and highly effective type of palladium-catalyzed C-N cross-coupling used to synthesize aryl amines from aryl halides. The C-Br bond in this compound makes it an excellent substrate for this reaction. By coupling it with various primary or secondary amines, a diverse library of 1-(4-amino-2-methylphenyl)ethanone (B1282965) derivatives can be generated. The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base.
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Component | General Example | Role |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(0) source |
| Ligand | XPhos, SPhos, or other biaryl phosphines | Stabilizes Pd(0) and facilitates catalytic cycle |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | Amine deprotonation and halide abstraction |
| Amine | Primary or secondary aliphatic/aromatic amines | Nitrogen nucleophile |
To introduce an alkynyl moiety onto the aromatic ring, the Sonogashira coupling is the reaction of choice. This reaction couples an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. This compound is a suitable substrate, reacting at the C-Br position to form a C(sp²)-C(sp) bond. The resulting 1-(4-alkynyl-2-methylphenyl)ethanone derivatives are valuable intermediates for synthesizing more complex, conjugated systems used in materials science and pharmaceuticals.
Table 3: General Conditions for Sonogashira Coupling
| Component | General Example | Role |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates formation of copper acetylide |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Alkyne deprotonation and reaction solvent |
| Alkyne | Terminal alkyne (H−C≡C−R) | Carbon nucleophile source |
Reactivity of the Methyl Group Adjacent to the Phenyl Ring
The methyl group attached to the phenyl ring is benzylic and thus exhibits enhanced reactivity compared to a simple alkyl group. It is susceptible to free-radical reactions and oxidation at the benzylic position.
A common transformation is benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light. This would convert the methyl group into a bromomethyl group, yielding 1-(4-bromo-2-(bromomethyl)phenyl)ethanone. This product is a versatile intermediate, as the benzylic bromide can readily undergo nucleophilic substitution reactions.
Alternatively, the methyl group can be oxidized under strong conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution would oxidize the methyl group to a carboxylic acid, resulting in the formation of 4-bromo-2-acetylbenzoic acid.
Mechanistic Studies of Transformation Pathways
The transformation pathways of chemical compounds can be elucidated through detailed mechanistic studies. These investigations provide insights into the step-by-step process of how reactants are converted into products, including the identification of intermediates and transition states. For this compound, understanding its reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering a molecular-level understanding that can be difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis provide detailed electronic and structural information about the molecules involved in a chemical transformation.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has been employed to study the geometrical structure, vibrational frequencies, and electronic properties of molecules related to this compound. For instance, theoretical studies on similar compounds have utilized the B3LYP/6-31G(d) level of theory to optimize molecular geometries and investigate reactive sites. researchgate.net These calculations are fundamental for understanding the stability and reactivity of the compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these orbitals determine the feasibility and outcome of a chemical reaction. wikipedia.orgnumberanalytics.com FMO analysis helps in predicting the regioselectivity and stereoselectivity of reactions. For a molecule like this compound, the HOMO would be associated with its electron-donating ability (nucleophilicity), while the LUMO would relate to its electron-accepting ability (electrophilicity). libretexts.org The interaction of these frontier orbitals with other reactants dictates the course of a chemical transformation, such as in pericyclic reactions. numberanalytics.comimperial.ac.ukyoutube.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description |
| HOMO | Highest Occupied Molecular Orbital; Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). wikipedia.orglibretexts.org |
| LUMO | Lowest Unoccupied Molecular Orbital; Represents the lowest energy orbital that can accept electrons, indicating the molecule's electrophilic nature. wikipedia.orglibretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |
| Orbital Symmetry | The symmetry of the HOMO and LUMO must be compatible for a favorable interaction to occur during a chemical reaction, as described by the Woodward-Hoffmann rules. wikipedia.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites within a molecule. uni-muenchen.denih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative electrostatic potential, highlighting regions prone to electrophilic attack, while blue areas signify positive potential, indicating sites susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.govscispace.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govscispace.com
Table 2: Significant Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) |
| H···H | 43.1 |
| C···H/H···C | 17.4 |
| Br···H/H···Br | 14.9 |
| C···C | 11.9 |
| O···H/H···O | 9.8 |
| Data from a study on (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, a structurally related compound. nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-Bromo-2-methylphenyl)ethanone, ¹H and ¹³C NMR, along with 2D NMR methods, provide unambiguous assignments of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and methyl protons. The substitution pattern on the benzene (B151609) ring—a bromine atom, a methyl group, and an acetyl group—leads to a distinct splitting pattern for the aromatic protons.
The aromatic region is expected to show three protons. The proton ortho to the acetyl group and meta to the bromine (H-6) would appear as a doublet. The proton ortho to the bromine and meta to the acetyl group (H-3) would also be a doublet, while the proton meta to both the acetyl and bromo groups (H-5) would appear as a doublet of doublets.
The methyl group attached to the aromatic ring and the methyl group of the acetyl moiety are expected to appear as singlets, typically in the range of 2.3-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.6 | d | ~2.0 |
| H-5 | ~7.4 | dd | ~8.0, ~2.0 |
| H-6 | ~7.2 | d | ~8.0 |
| Ar-CH₃ | ~2.4 | s | - |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects. stackexchange.com The carbonyl carbon of the acetyl group is characteristically found far downfield.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~198 |
| C-1 (C-Ar) | ~139 |
| C-2 (C-Ar) | ~140 |
| C-3 (C-Ar) | ~132 |
| C-4 (C-Ar) | ~125 |
| C-5 (C-Ar) | ~130 |
| C-6 (C-Ar) | ~128 |
| Ar-CH₃ | ~21 |
Note: These are predicted values based on additive rules and comparison with similar structures. Actual values can differ.
To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable. youtube.comepfl.chsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, the COSY spectrum would confirm the connectivity of the aromatic protons. A cross-peak would be expected between the signals for H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively. youtube.comsdsu.edu
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chsdsu.edu This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-5, C-6) and the two methyl carbons by correlating their ¹H signals to their respective ¹³C signals. epfl.ch
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of a molecule. nih.gov For this compound, VT-NMR could be employed to study the rotational barrier around the C(aryl)-C(carbonyl) bond. At low temperatures, the rotation of the acetyl group might be slow enough on the NMR timescale to cause broadening or even splitting of the signals for the ortho- and meta- protons, as well as the methyl protons. Analyzing these changes as a function of temperature allows for the calculation of the energy barrier to rotation, providing valuable information about the molecule's conformational preferences.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uklibretexts.org The mass spectrum of this compound is characterized by a prominent molecular ion peak. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
The primary fragmentation pathways are predictable based on the functional groups present:
Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. This can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
[C₈H₆BrO]⁺• → [C₇H₆BrO]⁺ + •CH₃
Loss of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of a bromomethylphenyl cation.
[C₉H₉BrO]⁺• → [C₇H₆Br]⁺ + •COCH₃
Loss of Bromine: The loss of a bromine atom can also occur, leading to a fragment ion.
[C₉H₉BrO]⁺• → [C₉H₉O]⁺ + •Br
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Identity of Fragment |
|---|---|
| 212/214 | [M]⁺•, Molecular ion |
| 197/199 | [M - CH₃]⁺ |
| 170/172 | [M - COCH₃]⁺ |
| 133 | [M - Br]⁺ |
Note: The relative intensities of these peaks depend on the stability of the respective ions.
Electrospray Ionization (ESI-MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound by creating ions in the gas phase with minimal fragmentation. In ESI-MS analysis, this compound (molecular formula C₉H₉BrO) is expected to form several characteristic adduct ions, particularly in the positive ion mode.
The most common adducts are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The presence of bromine with its two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern for each ion, where two peaks of similar intensity are observed, separated by approximately 2 mass-to-charge units (m/z). This pattern is a clear indicator of a monobrominated compound. Predicted ESI-MS data highlights the expected m/z values for these primary adducts.
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 212.99095 |
| [M+Na]⁺ | 234.97289 |
| [M-H]⁻ | 210.97639 |
| [M+K]⁺ | 250.94683 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS is critical for confirming its specific elemental composition (C₉H₉BrO).
The calculated monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), provides a precise value that can be experimentally verified to within a few parts per million (ppm), confirming the identity of the compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉BrO | sigmaaldrich.com |
| Exact Mass | 211.98368 g/mol | nist.gov |
| Monoisotopic Mass | 211.98367 Da | sigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectrum that serves as a molecular "fingerprint."
For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak characteristic of the carbonyl (C=O) group in the ketone would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. Additionally, absorptions corresponding to C-H stretching from the methyl group and the aromatic ring would be visible around 2850-3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. The C-Br bond stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. The precise positions of these peaks, particularly in the fingerprint region (below 1500 cm⁻¹), would be unique to the 1,2,4-substitution pattern of the phenyl ring.
Specific experimental IR spectral data for this compound were not available in the searched public databases.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. It would reveal the planarity of the phenyl ring and the orientation of the acetyl and methyl substituents relative to each other and to the bromine atom. This data is invaluable for understanding steric interactions and intermolecular packing forces, such as van der Waals interactions, within the crystal lattice.
A published crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other searched resources at this time.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.
The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy conformation. For 1-(4-Bromo-2-methylphenyl)ethanone, the geometry would be optimized to understand the bond lengths, bond angles, and dihedral angles. The presence of the bromo, methyl, and acetyl groups on the phenyl ring influences the planarity and electronic distribution of the molecule.
The electronic structure analysis would reveal how the electron density is distributed across the molecule. The electronegative bromine and oxygen atoms would be regions of higher electron density, while the hydrogen atoms and carbon backbone would be comparatively electron-deficient. This distribution is crucial for understanding the molecule's reactivity.
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. For this compound, characteristic vibrational frequencies would be expected for the C=O (carbonyl) stretch, C-Br stretch, C-H stretches of the methyl and aromatic groups, and various ring vibrations. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands. Based on studies of similar molecules, the predicted vibrational frequencies would be in specific regions of the spectrum nist.gov.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1680 - 1700 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-Br Stretch | 500 - 600 |
This table presents expected ranges based on typical values for these functional groups.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ): Describes the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω): Indicates the ability of a molecule to accept electrons.
These descriptors are valuable for predicting how this compound might behave in chemical reactions aip.org.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Higher value indicates greater electron-attracting power. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Higher value indicates lower reactivity. |
| Global Electrophilicity (ω) | χ²/ (2η) | Higher value indicates a better electrophile. |
This table outlines the general formulas and interpretations of global reactivity descriptors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Solvent Effects on Molecular Behavior
The behavior of molecules in solution is significantly influenced by the surrounding solvent. For compounds like this compound, which possess a carbonyl group and an aromatic ring, the polarity and specific interactions with solvent molecules can alter their electronic structure and spectroscopic properties. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a substance's UV-visible absorption bands upon a change in the solvent polarity. wikipedia.org
Aromatic ketones such as acetophenone (B1666503) and its derivatives exhibit n→π* and π→π* electronic transitions. stenutz.eu The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically weak and sensitive to solvent effects. In polar, hydrogen-bond-donating solvents, the non-bonding electrons on the oxygen atom are stabilized through hydrogen bonding, which increases the energy required for the n→π* transition, leading to a hypsochromic (blue) shift. iupac.org
Conversely, the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, is generally more intense. The excited state of this transition is often more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, resulting in a decrease in the transition energy and a bathochromic (red) shift. stenutz.eu
The influence of a solvent's properties on these transitions can be quantified using empirical solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen-bond donating ability, β for hydrogen-bond accepting ability, and π* for dipolarity/polarizability) and the Reichardt's ET(30) scale. iupac.orgmdpi.com For this compound, it is anticipated that increasing solvent polarity, particularly in protic solvents, would lead to a blue shift in its n→π* absorption band and a red shift in its π→π* band.
To illustrate the range of solvent properties that can influence the molecular behavior of this compound, the following table presents the Kamlet-Taft parameters and Reichardt's ET(30) values for a selection of common solvents.
| Solvent | ET(30) (kcal/mol) | π* | α | β |
|---|---|---|---|---|
| n-Hexane | 31.0 | -0.081 | 0.00 | 0.00 |
| Toluene | 33.9 | 0.54 | 0.00 | 0.11 |
| Acetone | 42.2 | 0.71 | 0.08 | 0.48 |
| Acetonitrile (B52724) | 45.6 | 0.75 | 0.19 | 0.40 |
| Ethanol | 51.9 | 0.54 | 0.86 | 0.75 |
| Methanol (B129727) | 55.4 | 0.60 | 0.98 | 0.66 |
| Water | 63.1 | 1.09 | 1.17 | 0.47 |
This table presents a selection of solvents and their respective solvatochromic parameters. Data compiled from various sources. iupac.orgstenutz.euresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a means to corroborate experimental data and aid in structural elucidation. For nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment of the atoms. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting these parameters.
The most common approach involves the use of the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. stenutz.eu This method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. To obtain the chemical shifts, these shielding values are then referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the choice of the functional and the basis set used in the calculations. For small organic molecules, functionals like B3LYP and basis sets such as 6-31G(d) or larger often provide a good balance between accuracy and computational cost. stenutz.eu
For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would involve first optimizing the molecule's 3D geometry using a chosen DFT method. Following this, the GIAO calculations would be performed to determine the magnetic shielding for each nucleus. The predicted chemical shifts can then be compared with experimental spectra to confirm assignments or to distinguish between possible isomers.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established DFT-GIAO methodologies and comparison with structurally similar compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| CH₃ (acetyl) | 2.55 | C=O | 201.5 |
| CH₃ (ring) | 2.40 | C-1 (C-COCH₃) | 140.2 |
| H-3 | 7.55 | C-2 (C-CH₃) | 139.8 |
| H-5 | 7.40 | C-3 | 132.5 |
| H-6 | 7.25 | C-4 (C-Br) | 125.0 |
| C-5 | 130.0 | ||
| C-6 | 126.8 | ||
| CH₃ (acetyl) | 29.8 | ||
| CH₃ (ring) | 21.0 |
Note: The values in this table are hypothetical and are intended to be representative of those that would be obtained from DFT-GIAO calculations. Actual experimental values may vary.
Applications in Advanced Organic Synthesis and Material Science
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. 1-(4-Bromo-2-methylphenyl)ethanone is a strategic precursor for synthesizing a variety of these ring systems.
The Paal-Knorr synthesis is a fundamental and widely applied method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduresearchgate.net While direct literature detailing the use of this compound for this purpose is specific, a viable synthetic pathway involves its conversion into a suitable 1,4-diketone. This intermediate can then undergo cyclocondensation to yield a highly substituted pyrrole (B145914), incorporating the 4-bromo-2-methylphenyl moiety. This method provides a reliable route to complex pyrrole derivatives that are important in pharmaceutical and materials research. rsc.orgrsc.org
Table 1: General Reaction for Paal-Knorr Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Product |
| 1,4-Dicarbonyl Compound | Primary Amine or Ammonia | Substituted Pyrrole |
Isoxazolines are five-membered heterocyclic compounds that can be readily prepared from α,β-unsaturated ketones, commonly known as chalcones. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between this compound and an appropriate aromatic aldehyde. This reaction forms a chalcone (B49325) intermediate. Subsequent treatment of this chalcone with hydroxylamine (B1172632) hydrochloride leads to a cyclization reaction, yielding the final isoxazoline (B3343090) derivative. This two-step process is an efficient way to construct these valuable heterocyclic scaffolds.
Table 2: Synthesis of Isoxazoline Derivatives
| Step | Starting Materials | Intermediate/Product |
| 1 | This compound + Aromatic Aldehyde | Substituted Chalcone |
| 2 | Substituted Chalcone + Hydroxylamine | Isoxazoline Derivative |
The Current time information in Bangalore, IN.synarchive.comscribd.comtriazolo[1,5-a]pyrimidine system is a fused heterocycle of significant interest in medicinal chemistry, often considered a purine (B94841) isostere. nih.gov One of the most common strategies for its synthesis is the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. nih.gov this compound can serve as a key starting material for the required dicarbonyl component. Through a reaction such as a Claisen condensation with an appropriate ester, it can be converted into a β-diketone, for instance, 1-(4-bromo-2-methylphenyl)butane-1,3-dione. This diketone can then be reacted with 3-amino-1,2,4-triazole to construct the target triazolo[1,5-a]pyrimidine core. researchgate.netrsc.orgnih.gov
Table 3: Key Components for Triazolo[1,5-a]pyrimidine Synthesis
| Component 1 | Component 2 | Resulting Heterocycle |
| 1,3-Dicarbonyl Compound (from this compound) | 3-Amino-1,2,4-triazole | 1,2,4-Triazolo[1,5-a]pyrimidine |
The versatility of this compound extends to the synthesis of other important five-membered heterocycles like thiazoles and triazoles.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring. synarchive.comscribd.com The reaction requires an α-haloketone and a thioamide. asianpubs.org this compound can be readily converted to the necessary α-haloketone intermediate, 2-bromo-1-(4-bromo-2-methylphenyl)ethanone, via bromination of the acetyl group. This intermediate then undergoes condensation and cyclization with a thioamide to produce a highly substituted thiazole derivative. farmaciajournal.com
Triazole Synthesis: 1,2,4-Triazoles can be synthesized from ketone precursors through the formation of hydrazone intermediates. mdpi.comscispace.com this compound is reacted with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) to form the corresponding hydrazone. This hydrazone can then undergo a formal [3+2] cycloaddition or an oxidative cyclization reaction to yield the stable 1,2,4-triazole (B32235) ring system. rsc.orgresearchgate.net
Table 4: Synthetic Routes to Thiazoles and Triazoles
| Target Heterocycle | Key Synthetic Strategy | Required Intermediate from Starting Ketone |
| Thiazole | Hantzsch Synthesis | α-Haloketone |
| 1,2,4-Triazole | Cyclization of Hydrazone | Hydrazone |
Building Block for Fine Chemicals and Specialty Organic Molecules
The term "building block" aptly describes this compound in the context of producing fine chemicals. Its defined structure and multiple reactive sites allow chemists to incorporate the 4-bromo-2-methylphenyl group into larger, more complex molecules with high precision, enabling the synthesis of a wide range of specialty organic compounds.
The synthesis of chalcones from this compound is not only a pathway to heterocycles but also a direct route to colored organic compounds. Chalcones are α,β-unsaturated ketones that possess an extended π-conjugated system spanning the two aromatic rings and the intervening carbonyl group. This delocalized electron system is a chromophore, meaning it is responsible for absorbing light, often in the visible region of the spectrum. The specific color depends on the substituents on the aromatic rings. By reacting this compound with various substituted aldehydes, a library of chalcones with different colors can be produced, making them potential candidates for use as dyes and specialty pigments.
Table 5: Synthesis of a Colored Chalcone
| Ketone Precursor | Aldehyde Reactant | Product | Property |
| This compound | Benzaldehyde | 1-(4-Bromo-2-methylphenyl)-3-phenylprop-2-en-1-one (A Chalcone) | Colored compound due to extended π-conjugation |
Formulation of Specialty Polymers and Resins
While direct, large-scale industrial use of this compound in polymer formulations is not extensively documented in mainstream literature, its structural characteristics suggest a potential role as a key building block in polymer science. Chemical suppliers often categorize similar functionalized aromatic compounds under "Polymer Science Material Building Blocks" bldpharm.combldpharm.com. The presence of the bromine atom is particularly significant. Bromo-substituted compounds are utilized in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Although most studies focus on alkyl bromides as initiators, the bromine atom on the phenyl ring of this compound offers a reactive site for modification.
Intermediate in the Synthesis of Complex Organic Molecules
This compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its utility stems from the presence of multiple reactive sites: the ketone's carbonyl group, the aromatic ring, and the carbon-bromine bond.
Structurally similar compounds have been established as crucial synthetic intermediates. For example, 1-(4-Bromopyridin-2-yl)ethanone serves as a building block for pharmaceuticals frontierspecialtychemicals.com, and other bromoacetophenone derivatives are used to create compounds with anti-amyloid and cholinesterase inhibitory activity frontierspecialtychemicals.com. Furthermore, 2-Bromo-2'-methoxyacetophenone acts as an irreversible inhibitor for the MurA enzyme in E. coli, highlighting its application in developing new antibacterial agents by blocking cell wall synthesis medchemexpress.com. The synthesis of the analgesic ibufenac (B14817) has also been demonstrated using related precursors acs.org.
The core structure of this compound allows for a variety of chemical transformations. The ketone can undergo reduction, oxidation, or condensation reactions, while the bromine atom on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes it a foundational component for constructing larger, intricate molecular architectures.
| Reaction Type | Functional Group Involved | Potential Product Class |
| Nucleophilic Addition | Ketone (C=O) | Secondary Alcohols |
| Condensation | Ketone (α-hydrogens) | Chalcones, Heterocycles |
| Cross-Coupling (e.g., Suzuki) | Aryl Bromide (C-Br) | Bi-aryl compounds, complex aromatics |
| Reduction | Ketone (C=O) | Alcohols |
Alkylating Agent in Organic Synthesis
The term "alkylating agent" in organic synthesis typically refers to a compound that transfers an alkyl group to a nucleophile. A classic example is an α-haloketone, where a halogen atom is attached to the carbon adjacent to the carbonyl group researchgate.netorgsyn.org. This structure makes the carbon highly electrophilic and susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon bond.
However, in this compound, the bromine atom is attached to the aromatic ring (at the C4 position) and not to the alpha-carbon of the ethanone (B97240) group. Therefore, it does not function as a traditional alkylating agent. Instead, the carbon-bromine bond on the phenyl ring makes the compound an excellent arylating agent . This functionality is pivotal in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It can react with various partners like boronic acids (Suzuki reaction), alkenes (Heck reaction), or amines (Buchwald-Hartwig amination) to attach the 4-acetyl-3-methylphenyl group to other molecules orgsyn.org. This distinction is critical for understanding its synthetic utility. While α-bromoacetophenones are potent alkylating agents nist.govorgsyn.org, the title compound's reactivity is centered on arylation.
Precursors for Optoelectronic Materials
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced optoelectronic materials.
Dye-Sensitized Solar Cell (DSSC) Materials
Dye-sensitized solar cells (DSSCs) rely on a sensitizing dye to absorb light and inject electrons into a semiconductor layer, typically titanium dioxide (TiO₂) nih.gov. The efficiency of a DSSC is highly dependent on the chemical structure of the organic dye, which usually consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group (D-π-A architecture).
This compound serves as an excellent starting block for constructing these complex D-π-A dyes. The substituted phenyl ring can act as a component of the donor or be integrated into the π-spacer. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing chemists to systematically build out the conjugated system by linking it to other aromatic or heterocyclic units. For instance, a reference concerning an efficient ruthenium sensitizer (B1316253) for DSSCs involves a terpyridine ligand modified with a hexylthiophene unit, showcasing the modular synthesis approach where building blocks like the title compound are invaluable frontierspecialtychemicals.com. The ketone functionality can also be chemically modified to introduce the donor or acceptor moieties required for the final dye structure.
Organic Light-Emitting Diode (OLED) Materials
The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular structure of the materials used in the emissive and charge-transport layers. Materials for OLEDs often require rigid, planar, or specifically-oriented, highly-conjugated structures to ensure efficient charge transport and luminescence.
This compound is a versatile precursor for creating these sophisticated molecules. Research has shown that highly twisted molecular structures can suppress tight molecular packing, which is beneficial for the performance of some OLED materials acs.orgacs.org. The bromo- and methyl-substituted phenyl ketone structure can be elaborated into larger, polycyclic, or spiro-configured systems that possess these desired conformations. The synthesis of such complex structures often relies on building blocks that can be controllably linked together, a role for which the aryl bromide functionality is perfectly suited. For example, studies on spiro[furan-2,2′-indoline]-3′,5-dione derivatives, which can be synthesized from related starting materials, show they exhibit blue or green light emission acs.org. Similarly, other complex heterocyclic systems like 2,2′-bipyridine derivatives have been developed as electron-transport materials in high-performance OLEDs rsc.org. The synthesis of these advanced materials often begins with foundational aromatic ketones like this compound.
| Optoelectronic Application | Role of this compound | Key Chemical Features Utilized |
| Dye-Sensitized Solar Cells (DSSC) | Precursor to D-π-A organic dyes | Aryl Bromide (for cross-coupling), Ketone (for functionalization) |
| Organic Light-Emitting Diodes (OLED) | Precursor to emissive or charge-transport materials | Aryl Bromide (for building conjugated systems), Substituted Phenyl Ring (influences molecular packing) |
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Development
The journey of a drug from the laboratory to the pharmacy is a long and complex one, often beginning with simple, yet crucial, chemical precursors. 1-(4-Bromo-2-methylphenyl)ethanone is one such precursor, a foundational element in the synthesis of various pharmaceutical agents. chemimpex.com Its chemical properties allow it to be a versatile starting point for creating novel drugs with a range of therapeutic effects.
Intermediate in Drug Synthesis
As an intermediate, this compound is a critical component in the multi-step process of creating new drugs. chemimpex.com Its structure can be chemically modified in numerous ways to produce a variety of compounds with potential therapeutic benefits. This adaptability makes it a valuable asset in the field of medicinal chemistry.
The quest for more effective and safer pain relievers and anti-inflammatory medications is a constant endeavor in pharmaceutical research. This compound and its derivatives have been utilized as intermediates in the synthesis of compounds with potential analgesic and anti-inflammatory properties. chemimpex.comnih.gov For instance, research has shown that certain derivatives of this compound can be incorporated into molecules designed to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the use of such intermediates to create compounds with improved efficacy and reduced side effects. nih.gov
Key Research Finding: A study focused on the synthesis of 2,6-diaryl-imidazo[2,1-b] Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazole derivatives as potential anti-inflammatory and analgesic agents. Molecular docking studies revealed that some of these compounds exhibited a higher inhibition of COX-2 compared to the standard drug, diclofenac. nih.gov
The fight against cancer is a primary focus of modern medicine, and the development of new anticancer agents is of paramount importance. This compound plays a role in the synthesis of imidazo[2,1-b] Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazole derivatives, a class of compounds that has shown promise in the treatment of leukemia. nih.govrsc.org These derivatives can be designed to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for many effective cancer therapies. nih.govrsc.org
Research Highlight: A series of 2,5,6-substituted imidazo[2,1-b] Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazole derivatives were synthesized and evaluated for their antiproliferative activity. The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] Current time information in Bangalore, IN.mdpi.comresearchgate.netthiadiazole was found to induce cytotoxicity by activating the extrinsic pathway of apoptosis. nih.gov
Pyrazoline derivatives are another class of heterocyclic compounds that have attracted significant attention for their potential anticancer properties. mdpi.comresearchgate.netresearchgate.net this compound can be used as a starting material in the synthesis of chalcones, which are then converted into pyrazoline derivatives. researchgate.netjocpr.com These pyrazoline compounds have been tested against various cancer cell lines and have demonstrated cytotoxic effects, indicating their potential as anticancer agents. mdpi.comresearchgate.net
Significant Finding: A study on new pyrazoline derivatives showed that certain compounds exhibited significant cytotoxic effects on human pancreatic adenocarcinoma and glioblastoma cell lines. mdpi.com Another study synthesized pyrazoline and thiazolidinone derivatives and evaluated their anticancer activity, highlighting the versatility of this chemical scaffold. researchgate.net
| Pyrazoline Derivative Study | Key Finding | Cell Lines Tested |
| Synthesis of New Pyrazoline Derivatives | Compound 11 was the most effective anticancer agent. mdpi.com | AsPC-1 (pancreatic), U87 & U251 (glioblastoma) mdpi.com |
| Synthesis of Pyrazoline and Thiazolidinone Derivatives | A series of chalcones and pyrazolines showed moderate to significant anticancer activity. researchgate.netjocpr.com | Not specified in abstract. |
| New Series of 2-Pyrazolines as Antileukemic Agents | Compounds 2f and 2h proved to be potential antileukemic agents. nih.gov | HL-60, K562, THP-1 (leukemia) nih.gov |
The inherent structure of this compound, featuring a bromine atom and a methyl group on the phenyl ring, provides a foundation for creating compounds with enhanced biological activity. These structural features can be strategically modified to improve a molecule's interaction with biological targets, leading to more potent therapeutic effects. The synthesis of 1-indanones, for example, which have a broad range of biological activities including antiviral and anticancer properties, can utilize derivatives of this starting compound. beilstein-journals.org
Prodrug Design and Development
The concept of a prodrug involves creating an inactive or less active form of a drug that is converted into the active therapeutic agent within the body. researchgate.net This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While direct evidence of this compound's use in prodrug design is not extensively documented in the provided context, its role as a versatile intermediate suggests its potential utility in this area. By incorporating this compound into a larger molecule, it could be part of a promoiety that is cleaved in vivo to release the active drug.
Scaffold for Target-Oriented Synthesis
Agrochemical Development
Comprehensive information on the role of this compound in agrochemical development is not extensively covered in the available scientific literature.
Formulation of Pesticides and Herbicides
There is no specific information available in the reviewed literature that details the use of this compound in the formulation of pesticides and herbicides. While some acetophenone (B1666503) derivatives are explored for such applications, data for this specific compound is absent. nih.gov
Emerging Research Directions and Future Perspectives
Catalytic Applications in Organic Transformations
The dual functionality of 1-(4-Bromo-2-methylphenyl)ethanone, comprising a reactive ketone and a versatile aryl bromide, makes it a highly valuable substrate for a range of catalytic organic transformations. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Research on analogous compounds, such as 4-bromoacetophenone, has extensively demonstrated successful participation in Suzuki-Miyaura cross-coupling reactions to form bi-aryl compounds. ikm.org.myresearchgate.net These reactions typically employ a palladium catalyst and a base to couple the aryl bromide with a boronic acid. ikm.org.myarkat-usa.org It is anticipated that this compound would perform similarly, with the 2-methyl group potentially influencing reaction kinetics and catalyst selection due to steric effects near the reaction center. Future research will likely focus on optimizing catalysts, such as developing highly active and reusable magnetic nanoparticle-supported palladium catalysts, to improve efficiency and recyclability for these transformations. ikm.org.my
Beyond Suzuki coupling, the compound is a potential substrate for other palladium-catalyzed reactions, including Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of alkenyl, alkynyl, and nitrogen-containing groups, respectively. nih.gov The development of novel ferrocenylimine palladium(II) complexes and other advanced catalyst systems continues to expand the scope and functional group tolerance of these critical reactions. mdpi.com
Table 1: Examples of Catalytic Cross-Coupling Reactions with Analogous Bromoacetophenones
| Reaction Type | Substrate | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoacetophenone | Magnetic Supported Pd(II)-N2O2 | High conversion (up to 98%) with a reusable magnetic catalyst. | ikm.org.my |
| Suzuki-Miyaura | 4-Bromoacetophenone | Benzimidazole-based Pd(II) complex | High yield (94%) in water with very low catalyst loading (0.05 mol%). | arkat-usa.org |
| Sonogashira | 4-Bromo-6H-1,2-oxazine | PdCl2(PPh3)2/CuI | Good yields for coupling with various terminal alkynes. | nih.gov |
| Acetylation | Aryl Bromides | Pd(PPh3)4 | Effective method for converting aryl bromides to aryl ketones. | orgsyn.org |
Biocatalytic Synthesis and Derivatization
Biocatalysis is a rapidly advancing field that offers highly selective and environmentally benign alternatives to traditional chemical synthesis. The ketone functional group of this compound is an ideal target for biocatalytic reduction to produce the corresponding chiral alcohol, 1-(4-bromo-2-methylphenyl)ethanol. Chiral alcohols are crucial intermediates in the pharmaceutical and fine chemical industries.
Studies on the asymmetric reduction of various substituted acetophenones have shown great success using whole-cell biocatalysts or isolated enzymes. researchgate.net For example, immobilized cells of Rhodotorula glutinis have been used for the asymmetric reduction of acetophenone (B1666503) and its analogues, achieving high enantiopurity (>99% ee) for the (S)-enantiomer. nih.gov Similarly, newly isolated strains like Bacillus cereus TQ-2 have demonstrated excellent anti-Prelog selectivity for producing (R)-alcohols. mdpi.com
Future research will involve screening enzyme libraries to find specific ketoreductases (KREDs) that are highly active and stereoselective for this compound. The electronic and steric influence of the bromo and methyl substituents will be a key factor in enzyme selection and optimization. The integration of biocatalytic steps can lead to greener and more efficient synthetic pathways. nih.gov
Integration with Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology are revolutionizing chemical manufacturing by moving from traditional batch processes to continuous production. galchimia.com This shift offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater scalability and reproducibility. wikipedia.orgcorning.com
The synthesis of this compound itself, likely through a Friedel-Crafts acylation, could be significantly improved in a microreactor. Such systems allow for precise control over reaction time and temperature, minimizing byproduct formation. Furthermore, subsequent transformations of the compound, such as catalytic cross-couplings or hazardous nitration reactions, can be performed more safely and efficiently in a continuous flow setup. researchgate.net The small reactor volume drastically reduces the potential hazard associated with highly reactive intermediates or exothermic events. umich.edu Research has already demonstrated the successful two-stage synthesis of pyrazoles from acetophenones in a continuous flow system, highlighting the potential for multi-step syntheses involving derivatives of this compound. galchimia.com
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
Understanding reaction mechanisms at a molecular level is crucial for optimizing existing processes and discovering new transformations. Advanced spectroscopic techniques that allow for in situ (in place) and operando (while running) monitoring are becoming indispensable tools for chemists. bohrium.com These methods allow researchers to observe the catalyst and reacting species under actual working conditions. mdpi.com
For reactions involving this compound, operando infrared (IR) spectroscopy could be used to track the formation of intermediates on a catalyst surface during a hydrogenation or cross-coupling reaction. ornl.gov X-ray Absorption Spectroscopy (XAS) is another powerful technique that can provide detailed information about the electronic state and local coordination environment of a metal catalyst, such as palladium, throughout the catalytic cycle. youtube.com Recent studies have even used X-ray spectroscopy to distinguish between different organomagnesium species during the Grignard addition to ketones, a fundamental reaction for the carbonyl group of this compound. nih.gov Applying these techniques will provide unprecedented insight into the reaction pathways, catalyst deactivation mechanisms, and the role of substituents in influencing reactivity.
Predictive Modeling and Machine Learning in Chemical Research
The intersection of data science and chemistry is poised to accelerate the discovery and optimization of chemical reactions. Machine learning (ML) and artificial intelligence (AI) models are now being trained on vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. youtube.comeurekalert.org
For a molecule like this compound, ML models could be employed in several ways. Given a desired transformation, such as a Suzuki coupling with a specific boronic acid, a neural network could predict the most suitable catalyst, solvent, base, and temperature from a vast array of possibilities, saving significant experimental time and resources. nih.gov These models work by learning complex patterns in how reactant structures relate to successful reaction conditions. acs.orgmit.edu This predictive power would be particularly valuable for navigating the subtle electronic and steric effects of the bromo and methyl substituents on the phenyl ring of the target compound.
Table 2: Applications of Machine Learning in Predicting Chemical Reactions
| ML Application | Approach | Key Achievement | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Neural network ranking of template-generated products | Correctly identified the major product in 71.8% of test cases. | acs.orgmit.edu |
| Reaction Condition Recommendation | Neural network trained on ~10 million reactions | Top-10 accuracy for individual species (catalyst, solvent) reached 80-90%. | nih.gov |
| Reaction Prediction as "Translation" | Template-free sequence-to-sequence model | Achieved 80.3% top-1 accuracy in predicting reaction products. | youtube.com |
Sustainable Chemistry and Environmental Impact Mitigation
The principles of green chemistry—preventing waste, maximizing atom economy, using safer solvents, and designing for energy efficiency—are guiding the future of chemical production. The research directions discussed above all contribute to a more sustainable life cycle for chemicals like this compound.
Future efforts will focus on replacing traditional synthetic methods with greener alternatives. For instance, the Friedel-Crafts acylation used to synthesize aromatic ketones often relies on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. nih.gov Emerging research focuses on developing syntheses that use photocatalysis with air as the oxidant and water as a benign solvent. chemistryviews.org Biocatalysis and the use of recyclable heterogeneous catalysts in flow systems further reduce environmental impact by minimizing waste and energy consumption. ikm.org.mynih.gov By integrating these sustainable practices, the synthesis and derivatization of this compound can be performed with a significantly smaller environmental footprint. ucl.ac.ukucl.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromo-2-methylphenyl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-bromo-2-methyltoluene and acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to minimize side products) and stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride). Post-reaction quenching with ice-water and purification via column chromatography (hexane:ethyl acetate, 9:1) yield high purity .
- Troubleshooting : Contamination by di-substituted byproducts (e.g., 1,3-diacetyl derivatives) may occur if excess acetyl chloride is used. Monitor reaction progress via TLC and adjust reagent ratios accordingly .
Q. How can IR spectroscopy distinguish this compound from structurally similar derivatives?
- Methodology : Key IR absorption bands include:
- C=O stretch: ~1680–1700 cm⁻¹ (characteristic of aryl ketones).
- C-Br stretch: ~550–600 cm⁻¹ (weaker intensity compared to aliphatic bromides).
- Methyl group vibrations: ~1375 cm⁻¹ (symmetric bending) and ~2870–2960 cm⁻¹ (C-H stretches).
- Use solvent subtraction protocols (e.g., CCl₄ or CS₂) to eliminate spectral contamination from halocarbons .
Q. What crystallographic parameters are critical for resolving the structure of this compound via X-ray diffraction?
- Methodology : Single-crystal X-ray diffraction requires crystals grown via slow evaporation (e.g., ethanol/water mix). Key parameters:
- Space group: Commonly monoclinic (e.g., P2₁/c).
- Bond lengths: C-Br (~1.89–1.92 Å) and C=O (~1.21 Å).
- Refinement: Use SHELXL for small-molecule refinement, with R-factor targets <0.04. Anisotropic displacement parameters improve accuracy for bromine atoms .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodology : Bromine acts as a meta-directing group due to its electron-withdrawing nature. For nitration, the nitro group predominantly occupies the para position relative to the methyl group (C5 position). Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution and reactive sites. Validate experimentally via LC-MS analysis of reaction mixtures .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Case Example : Discrepancies between observed vs. calculated NMR shifts may arise from dynamic effects (e.g., keto-enol tautomerism). Use variable-temperature NMR (VT-NMR) to detect tautomeric equilibria. Cross-validate with X-ray data to confirm dominant tautomer .
Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
Calculate Mulliken charges to identify electrophilic carbons.
Simulate transition states (TS) for Pd-catalyzed coupling using Gaussian03. Key metrics: TS energy barriers <25 kcal/mol indicate feasible reactions.
Experimentally validate by reacting with arylboronic acids (e.g., phenylboronic acid) under inert conditions (N₂ atmosphere, Pd(PPh₃)₄ catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
